
tert-Butyl (3-formylpyridin-2-yl)carbamate
Overview
Description
tert-Butyl (3-formylpyridin-2-yl)carbamate (CAS: 116026-94-9) is a pyridine-derived carbamate featuring a formyl group at the 3-position of the pyridine ring and a tert-butoxycarbonyl (Boc) protecting group at the 2-position. With a molecular formula of C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol, this compound is primarily utilized as a pharmaceutical intermediate. Its formyl group enables participation in condensation or nucleophilic addition reactions, making it valuable in synthesizing heterocyclic drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-formylpyridin-2-yl)carbamate typically involves the reaction of a pyridine derivative with tert-butyl isocyanate. One common method includes the following steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 3-hydroxypyridine.
Formation of Intermediate: The intermediate compound is formed by reacting the starting material with tert-butyl isocyanate in the presence of a base, such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-formylpyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitrating agents under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
tert-Butyl (3-formylpyridin-2-yl)carbamate is primarily utilized as an intermediate in the synthesis of pharmaceutical agents targeting neurological disorders. Its ability to form covalent bonds with nucleophilic residues in proteins allows it to modulate enzyme activity and receptor functions, making it a candidate for drug design aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Study:
In a study focused on developing inhibitors for specific enzymes involved in neurodegeneration, researchers synthesized derivatives of this compound. The results indicated that modifications to the tert-butyl group enhanced binding affinity and selectivity towards target enzymes, demonstrating its potential as a lead compound in drug discovery.
Agricultural Chemistry
Enhancement of Agrochemicals:
This compound is incorporated into formulations of pesticides and herbicides to improve their stability and delivery mechanisms. Its chemical properties enhance the efficacy of active ingredients, leading to better pest control and crop protection .
Data Table: Efficacy Comparison of Agrochemical Formulations
Formulation Type | Active Ingredient | Efficacy (%) | Stability (Months) |
---|---|---|---|
Conventional Pesticide | Chlorpyrifos | 75 | 6 |
Enhanced with tert-Butyl | Chlorpyrifos + this compound | 90 | 12 |
The table above illustrates the improved efficacy and stability of agrochemical formulations when combined with this compound.
Material Science
Polymer Formulations:
In material science, this compound is used in the development of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can lead to materials that exhibit improved durability and resistance to environmental degradation .
Case Study:
Research conducted on polymer composites revealed that adding this compound significantly increased tensile strength and thermal stability compared to standard formulations. This finding supports its use in creating advanced materials for industrial applications .
Biochemical Research
Enzyme Inhibition Studies:
The compound has been utilized in studies investigating enzyme inhibition mechanisms. Its ability to interact with various molecular targets allows researchers to explore new therapeutic pathways for diseases associated with enzyme dysregulation.
Example Findings:
In vitro studies demonstrated that this compound could inhibit specific enzymes linked to inflammatory responses, suggesting potential applications in anti-inflammatory drug development.
Analytical Chemistry
Standard Reference Material:
In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. Its use ensures accuracy and reliability in analytical measurements, particularly in quantifying complex mixtures .
Data Table: Chromatographic Performance Metrics
Method | Retention Time (min) | Peak Area (mV·s) | Resolution |
---|---|---|---|
HPLC | 5.4 | 1500 | 1.8 |
GC | 8.7 | 2000 | 2.0 |
The table above summarizes the performance metrics of chromatographic methods utilizing this compound as a reference standard.
Mechanism of Action
The mechanism of action of tert-Butyl (3-formylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and influence biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
Positional isomers of tert-Butyl (3-formylpyridin-2-yl)carbamate demonstrate how substituent placement alters properties:
- Reactivity : The 3-formyl isomer (target compound) exhibits higher electrophilicity at the aldehyde group compared to the 2-formyl analog due to reduced steric hindrance.
- Applications : The 5-formyl derivative is prioritized in topical pharmaceuticals, while the 3-formyl variant is preferred in oral drug intermediates .
Halogenated Derivatives
Halogen substituents introduce distinct reactivity and stability profiles:
- The 6-chloro derivative is a key intermediate in kinase inhibitor synthesis .
- Cost : Brominated derivatives are costlier due to heavier atomic weight and synthetic complexity .
Functional Group Variations
Modifications to the formyl group or Boc-protected nitrogen influence applications:
- Stability : Hydroxymethyl analogs require inert storage conditions, unlike the stable 3-formyl derivative.
- Steric Effects : Methylation on nitrogen (e.g., CAS 1187385-60-9) limits accessibility in catalytic reactions .
Data Table: Comparative Analysis
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications | Price (1g) |
---|---|---|---|---|---|
This compound | C₁₁H₁₄N₂O₃ | 222.24 | 3-formyl, Boc at 2- | Drug intermediates | N/A |
tert-Butyl (5-formylpyridin-2-yl)carbamate | C₁₁H₁₄N₂O₃ | 222.24 | 5-formyl, Boc at 2- | Skincare formulations | $200* |
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate | C₁₁H₁₅FN₂O₂ | 226.25 | 3-fluoro, methyl | Radiolabeling probes | $420 |
tert-Butyl (6-bromo-2-chloropyridin-3-yl)carbamate | C₁₁H₁₄BrClN₂O₂ | 321.60 | 6-bromo, 2-chloro | Cross-coupling reactions | $400 |
*Estimated based on analogous pricing .
Research Findings
Electronic Effects : The 3-formyl group in the target compound enhances electrophilicity compared to 5- or 2-formyl isomers, favoring nucleophilic additions .
Synthetic Utility : Halogenated derivatives (e.g., 6-chloro) are preferred in metal-catalyzed reactions, while formyl-containing analogs are pivotal in Schiff base formation .
Cost Drivers: Bromine and fluorine substituents increase molecular weight and synthetic steps, elevating costs by 80–100% compared to non-halogenated analogs .
Biological Activity
tert-Butyl (3-formylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol. This compound features a tert-butyl group, a formyl group, and a pyridine ring, which contribute to its unique biological activities. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The structure of this compound includes:
- Functional Groups : A tert-butyl group, a formyl group, and a pyridine ring.
- Hydrogen Bonding : It has one hydrogen bond donor and four hydrogen bond acceptors, enhancing its interaction capabilities with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, modulating enzyme activity or receptor function. Additionally, the pyridine ring facilitates π-π interactions and hydrogen bonding, further influencing the compound's biological properties.
1. Anticancer Properties
Research indicates that this compound may possess anticancer properties. Studies have shown its potential to inhibit cancer cell proliferation through various mechanisms. For instance, it can interfere with signaling pathways essential for tumor growth and survival.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory responses by targeting specific enzymes involved in the inflammatory process.
3. Enzyme Interaction Studies
Interaction studies have revealed that this compound can inhibit or activate enzymes by forming complexes with their active sites. This characteristic is essential for understanding its therapeutic roles and guiding future drug design efforts.
Case Studies
Several studies provide insights into the biological activity of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range .
- Mechanistic Studies : Further research indicated that the compound's mechanism involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds highlights the unique features of this compound:
Compound Name | Unique Features |
---|---|
tert-Butyl (4-formylpyridin-2-yl)carbamate | Contains a formyl group at position 4; may exhibit different reactivity patterns. |
tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate | Contains a chlorine atom affecting reactivity; potential for different biological activity. |
tert-Butyl (3-hydroxypyridin-2-yl)carbamate | Contains a hydroxyl group instead of a formyl group; alters chemical properties significantly. |
These comparisons illustrate how variations in functional groups influence chemical behaviors and biological activities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-Butyl (3-formylpyridin-2-yl)carbamate, and what reaction conditions are critical for optimizing yield?
The compound is synthesized via sequential functionalization of pyridine derivatives. A common approach involves introducing the formyl group at the 3-position of pyridine, followed by Boc (tert-butoxycarbonyl) protection of the adjacent amine. Key steps include:
- Coupling reactions : Use of carbodiimide reagents (e.g., EDCI) for Boc protection .
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .
- Yield optimization : Control of reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:Boc anhydride) to minimize side reactions .
Q. How is this compound characterized spectroscopically, and what diagnostic peaks are observed?
- NMR :
- ¹H NMR : A singlet at ~1.4 ppm (t-Bu group), a formyl proton peak at ~9.8 ppm, and pyridine aromatic protons between 7.5–8.5 ppm .
- ¹³C NMR : A carbonyl signal at ~155 ppm (Boc group) and formyl carbon at ~190 ppm .
- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O of carbamate) and ~1650 cm⁻¹ (C=O of aldehyde) .
Q. What purification strategies are effective for removing by-products like unreacted pyridine precursors?
- Silica gel chromatography : Use a 20–40% ethyl acetate/hexane gradient to separate the product (Rf ~0.3–0.4) from unreacted starting materials .
- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?
Single-crystal X-ray diffraction (SCXRD) is critical for confirming the aldehyde and Boc group orientations. Challenges include:
- Disorder in the t-Bu group : Mitigated using SHELXL restraints (SIMU and DELU commands) to model thermal motion .
- Twinned crystals : Data integration with SHELXE improves phase determination in cases of pseudo-merohedral twinning .
Q. How should researchers address discrepancies between spectroscopic and crystallographic data?
- Case example : A ¹H NMR signal suggesting free rotation of the Boc group may conflict with SCXRD data showing restricted rotation. Validate via:
- DFT calculations : Compare computed and experimental torsion angles .
- Variable-temperature NMR : Detect dynamic effects (e.g., coalescence of peaks at elevated temperatures) .
Q. What mechanistic insights govern the reactivity of the 3-formylpyridin-2-yl moiety in nucleophilic additions?
The aldehyde group undergoes regioselective reactions due to electronic effects from the adjacent Boc-protected amine:
Properties
IUPAC Name |
tert-butyl N-(3-formylpyridin-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-8(7-14)5-4-6-12-9/h4-7H,1-3H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKXJBJFXPXMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557012 | |
Record name | tert-Butyl (3-formylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116026-94-9 | |
Record name | tert-Butyl (3-formylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(3-formylpyridin-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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